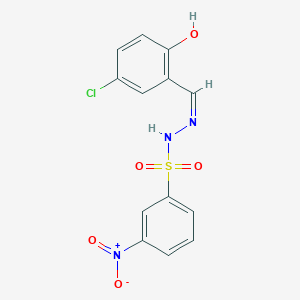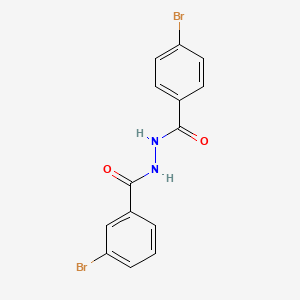
benzaldehyde (5-benzylidene-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzaldehyde (5-benzylidene-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone, also known as BTH, is a synthetic compound that has gained significant attention in the field of scientific research due to its diverse properties. BTH is a thiazolidine derivative that has a benzylidene group attached to it. This compound has been studied for its potential use in various applications such as medicinal chemistry, biochemistry, and material science.
Wirkmechanismus
The mechanism of action of benzaldehyde (5-benzylidene-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone is not fully understood. However, studies have shown that benzaldehyde (5-benzylidene-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inhibition of topoisomerase II leads to the accumulation of DNA damage, which ultimately results in cell death.
Biochemical and Physiological Effects:
benzaldehyde (5-benzylidene-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. benzaldehyde (5-benzylidene-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone also inhibits the growth of cancer cells by inducing cell cycle arrest. In addition, benzaldehyde (5-benzylidene-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has been found to inhibit the formation of biofilms, which are communities of bacteria that are resistant to antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
Benzaldehyde (5-benzylidene-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized in a laboratory setting. benzaldehyde (5-benzylidene-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone is also relatively inexpensive compared to other compounds used in medicinal chemistry. However, benzaldehyde (5-benzylidene-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has some limitations, including its low solubility in aqueous solutions, which can make it difficult to study its properties in biological systems.
Zukünftige Richtungen
There are several future directions for the study of benzaldehyde (5-benzylidene-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone. One potential application of benzaldehyde (5-benzylidene-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone is in the development of new anticancer drugs. Further studies are needed to determine the optimal dosage and administration of benzaldehyde (5-benzylidene-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone for the treatment of cancer. In addition, benzaldehyde (5-benzylidene-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has potential applications in the field of material science, and further studies are needed to explore its properties in this area. Finally, more research is needed to fully understand the mechanism of action of benzaldehyde (5-benzylidene-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone and its potential use in the treatment of bacterial infections.
Synthesemethoden
The synthesis of benzaldehyde (5-benzylidene-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone involves the reaction of thiosemicarbazide with benzaldehyde in the presence of acetic acid. The product obtained is then treated with an alkaline solution to form the final compound, benzaldehyde (5-benzylidene-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone. The synthesis of benzaldehyde (5-benzylidene-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone is a straightforward process and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
Benzaldehyde (5-benzylidene-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has been extensively studied for its potential use in medicinal chemistry. Studies have shown that benzaldehyde (5-benzylidene-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has antitumor and antibacterial properties. benzaldehyde (5-benzylidene-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer. benzaldehyde (5-benzylidene-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has also been studied for its potential use in the treatment of bacterial infections, including methicillin-resistant Staphylococcus aureus (MRSA).
Eigenschaften
IUPAC Name |
(2E,5Z)-5-benzylidene-2-[(E)-benzylidenehydrazinylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS/c21-16-15(11-13-7-3-1-4-8-13)22-17(19-16)20-18-12-14-9-5-2-6-10-14/h1-12H,(H,19,20,21)/b15-11-,18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVQWTGOBQQFAL-DARJFKRNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)NC(=NN=CC3=CC=CC=C3)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N/C(=N\N=C\C3=CC=CC=C3)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzaldehyde [(2E,5Z)-5-benzylidene-4-hydroxy-1,3-thiazol-2(5H)-ylidene]hydrazone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B6087427.png)
![4-(5-{[7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2-furyl)-2-methyl-3-butyn-2-ol](/img/structure/B6087433.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(1H-1,2,4-triazol-1-ylacetyl)-3-piperidinamine](/img/structure/B6087445.png)
![3-chloro-4-ethoxy-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6087452.png)
![6-amino-5-phenyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}-4(3H)-pyrimidinone](/img/structure/B6087457.png)
![1-(2,5-dimethoxyphenyl)-5-{[(2,4-dimethoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6087466.png)
![1-[1-(3,5-dimethoxybenzyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6087478.png)



![N-[2-(dimethylamino)ethyl]-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide](/img/structure/B6087507.png)
![2-{1-(3,5-dimethoxybenzyl)-4-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B6087511.png)
![N-(3-chloro-4-methoxyphenyl)-3-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]propanamide](/img/structure/B6087513.png)